

## comparison of G2P antigenic epitopes with vaccine strains

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A Comparative Guide to G2P Antigenic Epitopes and Vaccine Strains for Researchers

This guide provides a detailed comparison of G2P[1] rotavirus antigenic epitopes with currently licensed vaccine strains. It is intended for researchers, scientists, and drug development professionals working on next-generation rotavirus vaccines and therapeutics. The following sections offer a comprehensive overview of the genetic differences between circulating G2P[1] strains and vaccine strains, quantitative data on vaccine performance, detailed experimental protocols for genomic analysis, and visualizations of key biological pathways and experimental workflows.

### **Data Presentation: Quantitative Comparison**

The genetic evolution of rotavirus, particularly in the antigenic epitopes of the outer capsid proteins VP7 and VP4, can influence the effectiveness of existing vaccines. G2P[1] is a globally prevalent rotavirus genotype and is included in the pentavalent RotaTeq vaccine, but not the monovalent Rotarix vaccine.[2] Understanding the specific amino acid variations between circulating G2P[1] strains and the G2 component of RotaTeq is crucial for vaccine development and surveillance.

# Table 1: Amino Acid Variations in VP7 Antigenic Epitopes of G2P[1] Strains Compared to RotaTeq G2 Vaccine Strain



Recent genomic surveillance studies have identified several amino acid substitutions in the major neutralizing antigenic epitopes of the VP7 protein of circulating G2P[1] strains when compared to the G2 strain used in the RotaTeq vaccine. These changes, primarily located in the 7-1a and 7-1b epitopes, may have implications for antibody recognition and vaccine efficacy.

Antigenic Region	Amino Acid Change	Location of Study	Year of Study	Reference
7-1a	A87T	China	2022	[3]
7-1a	D96N	China	2022	[3]
7-1b	S213D	China	2022	[3]
7-1b	S242N	China	2022	[3]
7-1a, 7-1b	Up to 5 differences	Belgium	2007-2009	[2]

## Table 2: Performance of Rotarix and RotaTeq Vaccines Against G2P[1] Rotavirus

The efficacy and effectiveness of the two most widely used rotavirus vaccines, Rotarix (monovalent G1P[4]) and RotaTeq (pentavalent G1-G4, P[4]), against G2P[1] rotavirus have been evaluated in numerous clinical trials and post-licensure studies. As Rotarix does not contain a G2 component, its effectiveness relies on heterotypic protection.



Vaccine	Study Type	Efficacy/Eff ectiveness against severe G2P[1] gastroenteri tis	Population/ Location	Key Findings	Reference
Rotarix (RV1)	Pooled analysis of clinical trials	71% (95% CI: 43–85%)	Americas, Europe, Africa, Asia	Efficacy was lower against the fully heterotypic G2P[1] strain compared to homotypic and partially heterotypic strains.[1]	[1]
Rotarix (RV1)	Case-control study	77% (95% CI: 42%–91%) in children 6-11 months	Brazil	Effectiveness declined in children aged ≥12 months, suggesting waning immunity.[2] [3][5]	[2][3][5]
RotaTeq (RV5)	Clinical trials	98% protection against severe rotavirus gastroenteriti s (G1-G4)	Predominantl y US and Finland	High efficacy against severe disease caused by vaccine- included serotypes.[6]	[6]
RotaTeq (RV5)	Post- licensure	Median effectiveness	Global	Vaccine effectiveness	[7]



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c status of the region.[7]

### **Experimental Protocols**

The comparison of G2P antigenic epitopes with vaccine strains relies heavily on genomic analysis. The following is a generalized protocol based on methodologies cited in recent research.[2][3]

## Protocol: Whole-Genome Sequencing and Analysis of Rotavirus G2P[1] Strains

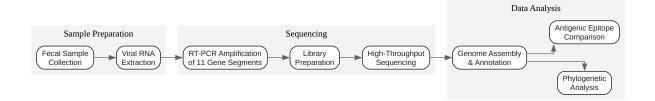
- 1. Sample Collection and RNA Extraction:
- Fecal samples are collected from patients with acute gastroenteritis.
- Viral RNA is extracted from a 10% fecal suspension using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- 2. Reverse Transcription and PCR (RT-PCR):
- The 11 gene segments of the rotavirus genome are amplified using gene-specific primers.
- Reverse transcription is performed to synthesize cDNA from the viral RNA.
- PCR is then carried out to amplify the cDNA of each gene segment.
- 3. Library Preparation and Sequencing:
- The amplified PCR products are purified and used to construct a sequencing library.
- The library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq)
   to generate paired-end reads.



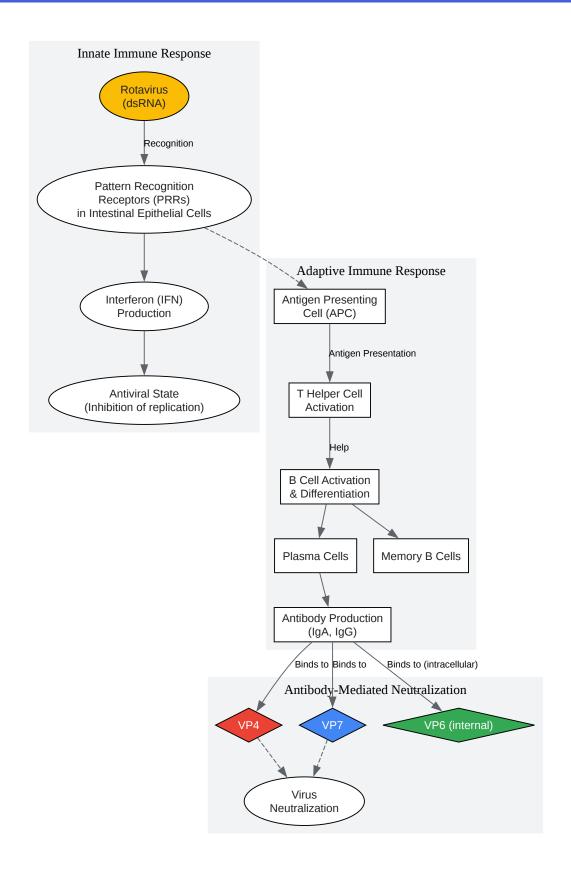
- 4. Genome Assembly and Annotation:
- The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
- The reads are then assembled de novo or by mapping to a reference G2P[1] genome to obtain the complete coding sequences of the 11 gene segments.
- Gene annotation is performed to identify the open reading frames for each viral protein.
- 5. Phylogenetic and Epitope Analysis:
- The nucleotide sequences of the VP7 and VP4 genes are aligned with reference sequences from GenBank, including vaccine strains.
- Phylogenetic trees are constructed using the maximum likelihood method to determine the genetic relatedness of the study strains to other global and vaccine strains.
- The deduced amino acid sequences of the VP7 and VP4 proteins are compared with those
  of the vaccine strains to identify variations in the known antigenic epitopes.

# Mandatory Visualization Diagram 1: Experimental Workflow for Genomic Analysis of G2P[1] Rotavirus

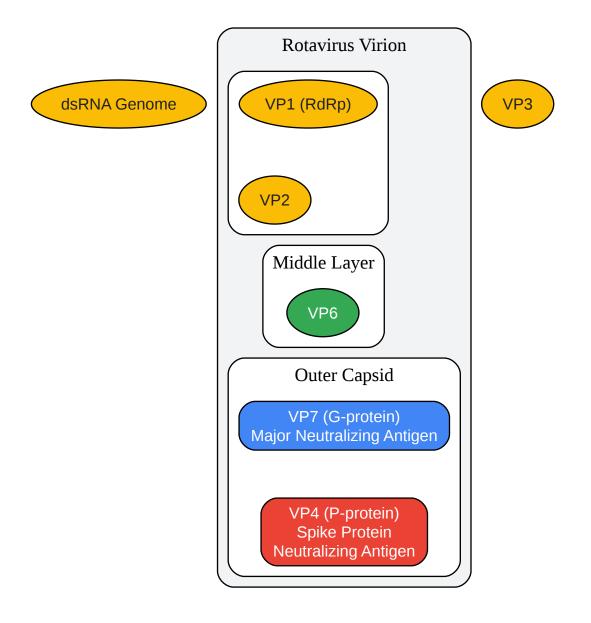












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